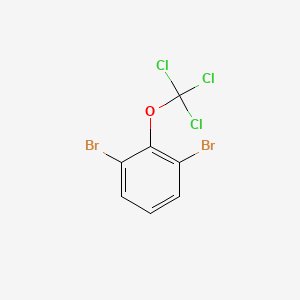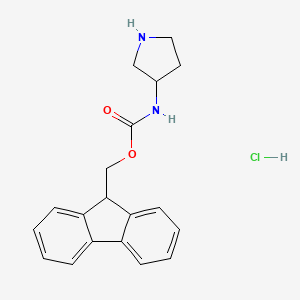
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials, such as fluorene derivatives and pyrrolidine. The specific synthetic route may vary, but it often includes protection, functionalization, and coupling reactions. Detailed protocols can be found in relevant literature .
Applications De Recherche Scientifique
Antimicrobial Activity
A series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Rv strain and the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacteria cell wall's fatty acid biosynthesis pathway. This finding suggests potential applications in developing treatments for tuberculosis and multi-drug-resistant strains of the bacterium (Matviiuk et al., 2013).
Material Science Applications
Derivatives of fluoren-9-yl compounds have been explored for their photophysical properties, including mechanofluorochromism, where changes in emission colors are observed upon exposure to mechanical stimuli. This property is highly valuable for developing new materials for practical applications such as sensors and display technologies (Kuimov et al., 2020).
Synthetic Chemistry
Fluorene derivatives have been utilized in synthesizing highly selective sensors for detecting nitro compounds, metal cations, and amino acids. These compounds' sensitivity and selectivity highlight their potential in environmental monitoring, forensic science, and diagnostic applications (Han et al., 2020).
Polymer Science
Fluorene-based compounds have been incorporated into polymers to modify their electronic and photophysical properties. These modifications have implications for developing advanced materials in optoelectronics, including light-emitting diodes and photovoltaic devices. The structural versatility of these compounds allows for the fine-tuning of material properties to meet specific application needs (Zhao et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride' involves the reaction of 9H-fluorene with pyrrolidine and isocyanate to form the desired product. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified and converted to the hydrochloride salt form.", "Starting Materials": [ "9H-fluorene", "pyrrolidine", "isocyanate", "solvent", "catalyst" ], "Reaction": [ "Step 1: Dissolve 9H-fluorene in a suitable solvent and add pyrrolidine to the solution.", "Step 2: Add isocyanate to the reaction mixture and stir for a specific time period.", "Step 3: Add a catalyst to the reaction mixture and stir for a specific time period.", "Step 4: Purify the product by column chromatography or recrystallization.", "Step 5: Convert the product to the hydrochloride salt form by reacting with hydrochloric acid." ] } | |
Numéro CAS |
400653-43-2 |
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H20N2O2/c20-21-10-9-13(11-21)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2 |
Clé InChI |
ACPOJNLODHRUAC-UHFFFAOYSA-N |
SMILES |
C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
SMILES canonique |
C1CN(CC1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1403881.png)
![[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1403882.png)

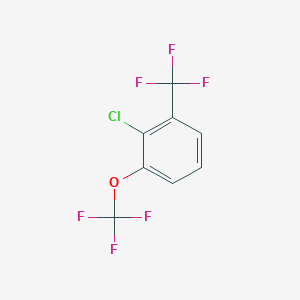
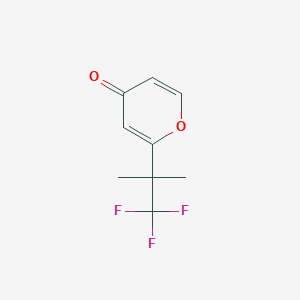
![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)
![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)
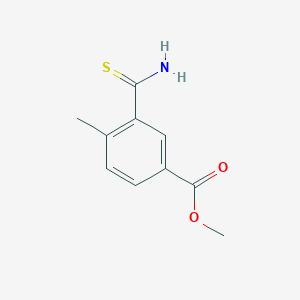
![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)
![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)

